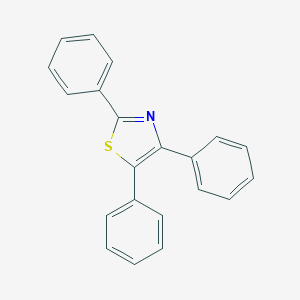
2,4,5-Triphenylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Triphenylthiazole is a useful research compound. Its molecular formula is C21H15NS and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Anticancer Activity
2,4,5-Triphenylthiazole has been investigated for its potential as an anticancer agent. Research indicates that derivatives of thiazole compounds exhibit selective growth inhibition against various cancer cell lines. For instance, certain synthesized thiazoles have shown promising results in inhibiting leukemia cell proliferation and have been linked to potential in vivo antifilarial activity . Additionally, the compound's structural properties facilitate interactions with biological targets that are crucial for cancer therapy.
Photodynamic Therapy
The compound has garnered attention as a photosensitizer in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. This mechanism is particularly relevant for developing treatments that target cancer cells while minimizing damage to surrounding healthy tissues. Studies have demonstrated that this compound can enhance photodynamic effects when used in conjunction with light exposure, making it a candidate for innovative therapeutic applications.
Anticonvulsant Properties
Research also highlights the anticonvulsant properties of thiazole derivatives. For example, certain analogues of this compound have displayed significant protective effects in animal models of seizures, indicating potential use in treating epilepsy . The structure-activity relationship (SAR) studies suggest that specific substituents on the thiazole ring enhance anticonvulsant activity.
Agricultural Applications
Herbicidal Activity
The compound's derivatives have shown potential as herbicides due to their ability to inhibit photosynthetic processes in plants. Studies indicate that certain thiazole derivatives can inhibit chlorophyll production and photosynthesis in species such as Chlorella vulgaris and spinach chloroplasts. This suggests applications in agricultural settings for weed control and crop management.
Material Science
Synthesis of Functional Materials
this compound is also utilized in synthesizing functional materials through various chemical reactions. Notably, it can be employed in one-pot protocols for synthesizing triarylated thiazoles without the need for intermediate purification. This method enhances efficiency and yield compared to traditional multi-step synthesis routes . Such materials may find applications in electronics and photonic devices due to their unique optical properties.
Case Studies and Research Findings
属性
CAS 编号 |
2104-11-2 |
|---|---|
分子式 |
C21H15NS |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2,4,5-triphenyl-1,3-thiazole |
InChI |
InChI=1S/C21H15NS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
InChI 键 |
IGMDHDLFALHDPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
2104-11-2 |
Pictograms |
Corrosive; Acute Toxic |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













